molecular formula C21H20O6 B1244946 Licoarylcoumarin CAS No. 125709-31-1

Licoarylcoumarin

Cat. No. B1244946
CAS RN: 125709-31-1
M. Wt: 368.4 g/mol
InChI Key: LCRIQVFKVCYUAO-UHFFFAOYSA-N
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Description

Licoarylcoumarin is a type of flavonoid found in the Glycyrrhiza species, commonly known as licorice . It has a molecular formula of C21H20O6 and an average mass of 368.380 Da . It is known for its yellow needle-like appearance and a melting point of 160°C .


Molecular Structure Analysis

Licoarylcoumarin’s molecular structure includes a 2-aryl-3-methylbenzofuran structure . Its UV absorption occurs at 210 (4.63), 258 sh (4.07), 267 (4.11), 356 (4.21) . The IR absorption is at 1650, 1595, 1570 .


Physical And Chemical Properties Analysis

Licoarylcoumarin has a molecular formula of C21H20O6 and an average mass of 368.380 Da . It appears as yellow needles and has a melting point of 160°C . Its UV absorption occurs at 210 (4.63), 258 sh (4.07), 267 (4.11), 356 (4.21) . The IR absorption is at 1650, 1595, 1570 .

Scientific Research Applications

Anticancer and Hepatoprotective Properties

Licoarylcoumarin, a coumarin compound in licorice, has been identified for its potential anticancer and hepatoprotective effects. Research has shown that coumarin compounds from licorice, including licoarylcoumarin, may have significant roles in cancer treatment and liver protection, indicating potential clinical applications (Zang, 2020).

Anti-HIV Properties

A study identified licoarylcoumarin as a phenolic constituent in licorice with potential anti-HIV properties. This highlights the role of licoarylcoumarin in contributing to the antiviral activities of licorice, especially against HIV (Hatano et al., 1989).

Enzyme Inhibition for Therapeutic Use

Licoarylcoumarin has been found to be a strong inhibitor of adenosine 3',5'-cyclic monophosphate (cAMP) phosphodiesterase, an enzyme relevant in various physiological processes. This inhibition suggests potential therapeutic applications in conditions influenced by cAMP levels (Kusano et al., 1991).

Antibacterial Effects

Research has demonstrated that licoarylcoumarin possesses moderate to potent antibacterial effects against vancomycin-resistant Enterococcus species, indicating its potential as a natural antibacterial agent (Eerdunbayaer et al., 2014).

Anti-inflammatory and Immunomodulatory Effects

Studies have shown that licoarylcoumarin can play a role in anti-inflammatory and immunomodulatory activities. These properties suggest its potential use in treating diseases where inflammation and immune response are central factors (Barfod et al., 2002).

Anti-Allergic Properties

Licoarylcoumarin has been studied for its effectiveness in reducing allergic airway inflammation in asthma models, indicating its potential as a therapeutic agent in allergic conditions (Chu et al., 2013).

Skin Cancer Chemoprevention

Licoarylcoumarin has shown promise in skin cancer chemoprevention by inhibiting solar ultraviolet-induced cyclooxygenase (COX)-2 expression, suggesting its potential in preventing skin cancer (Song et al., 2015).

Treatment of Hepatic Steatosis

Glycycoumarin, a related compound, has been found effective in treating hepatic steatosis, suggesting a potential role for licoarylcoumarin in similar liver conditions (Zhang et al., 2017).

Mechanism of Action

Licoarylcoumarin, like other licorice phenolics, has been found to have various pharmacological effects, including scavenging radicals , inhibitory effects on camp Phosphodiesterase , and antibacterial activity . It’s also been noted for its potential anti-VRE (Vancomycin-Resistant Enterococci) effects .

Future Directions

Licoarylcoumarin, along with other licorice phenolics, has shown potential for clinical applications due to their various pharmacological effects . Future research should further explore the pharmacological mechanisms of action of coumarin compounds, including their antibacterial activities . Investigations into the pharmacological activities of different glycycoumarin isomers might open new research frontiers .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-5-21(2,3)18-16(24)10-17(26-4)14-9-13(20(25)27-19(14)18)12-7-6-11(22)8-15(12)23/h5-10,22-24H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRIQVFKVCYUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C2C(=C(C=C1O)OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125709-31-1
Record name Licoarylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICOARYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5XP9AS2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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